11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
CAS No.:
Cat. No.: VC15598558
Molecular Formula: C23H18N2O3S2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O3S2 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
| Standard InChI | InChI=1S/C23H18N2O3S2/c1-13-7-10-15(11-8-13)25-21(26)17-16(12-9-14-5-3-2-4-6-14)18-20(24-23(28)30-18)29-19(17)22(25)27/h2-12,16-17,19H,1H3,(H,24,28)/b12-9+ |
| Standard InChI Key | KIJOSTTWYVGZCQ-FMIVXFBMSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)/C=C/C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C=CC5=CC=CC=C5 |
Introduction
The compound 11-(4-methylphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic molecule featuring a unique structural arrangement. It belongs to the class of heterocyclic compounds, specifically dithia-diazatricyclo compounds, which include both sulfur and nitrogen in their ring structure. This classification influences the chemical behavior and reactivity of the molecule.
Structural Features
-
Molecular Formula: The exact molecular formula for this specific compound is not provided in the available literature, but it can be inferred to be similar to related compounds, with a structure that includes a phenyl group and multiple functional groups.
-
Molecular Weight: The molecular weight would depend on the exact formula but is expected to be in the range of similar compounds, such as approximately 372.50 g/mol for closely related structures.
-
Ring Structure: The compound features a bicyclic framework with sulfur and nitrogen atoms, which is characteristic of dithia-diazatricyclo compounds.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step organic reactions. While specific synthetic routes for this exact compound may not be extensively documented, similar compounds often utilize techniques such as:
-
Multi-step Organic Reactions: These may include condensation reactions, alkylation, or other advanced organic synthesis methods.
-
Reaction Conditions: Temperature, solvents, and catalysts are crucial for controlling the reaction outcomes and ensuring high yields and purity.
Potential Applications
Compounds with similar structures have potential applications in:
-
Medicinal Chemistry: They may exhibit biological activity useful for drug development.
-
Materials Science: Their unique structures can contribute to the development of new materials with specific properties.
Data Tables
| Compound Characteristics | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Approximately 372.50 g/mol (related compounds) |
| Ring Structure | Dithia-diazatricyclo framework |
| Synthesis | Multi-step organic reactions |
| Applications | Medicinal chemistry, materials science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume